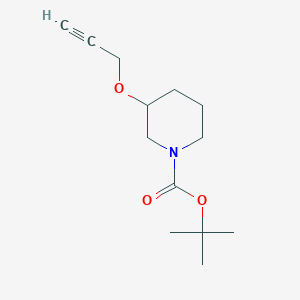

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-9-16-11-7-6-8-14(10-11)12(15)17-13(2,3)4/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRABSBORMZJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The scalability of the synthesis process makes it feasible for large-scale production required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Propargyloxy Substitution

This structural variation impacts steric accessibility and reactivity. For instance, the 4-substituted derivative may exhibit distinct regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a critical feature in bioconjugation strategies .

Table 1: Comparison of Propargyloxy-Substituted Piperidine Derivatives

Functional Group Variations

Styryl vs. Propargyloxy Substituents

Compounds such as (±)-tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate () replace the propargyloxy group with a styryl moiety. The styryl group introduces aromaticity and extended conjugation, altering electronic properties and biological activity.

Table 2: Functional Group Impact on Physical Properties

Amino and Sulfonamido Derivatives

tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4) incorporates a sulfonamido group, enhancing hydrogen-bonding capacity and metabolic stability compared to the propargyloxy analog. Such modifications are critical in drug design for improving pharmacokinetic profiles .

Biological Activity

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 239.31 g/mol. It is identified by the CAS number 1219828-03-1 and is noted for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl group and a prop-2-yn-1-yloxy moiety, which contributes to its unique pharmacological properties. The structural representation can be summarized as follows:

Pharmacological Potential

Research indicates that derivatives of piperidine, including this compound, exhibit various biological activities. These include:

- GPR119 Agonism : GPR119 is a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Compounds targeting this receptor are being explored for their potential in treating type 2 diabetes mellitus (T2DM) and obesity .

- Anticancer Activity : Similar piperidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines, suggesting that this compound may also possess anticancer properties .

Study on GPR119 Agonists

A study synthesized several piperidine derivatives, including those similar to this compound, demonstrating their ability to activate GPR119. The study reported that certain analogs had improved efficacy compared to established GPR119 agonists like AR231453, indicating the potential for new therapeutic agents in managing T2DM .

Anticancer Properties

In vitro studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures displayed significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating effective growth inhibition. This suggests that this compound may also exhibit similar anticancer effects .

Comparative Analysis of Biological Activities

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, and what catalysts or solvents enhance yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with propargyl bromide in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at 0–20°C . Catalysts like DMAP (4-dimethylaminopyridine) can accelerate reactions by stabilizing transition states. Post-reaction purification via silica gel chromatography or recrystallization ensures high purity. Yield optimization requires strict control of stoichiometry, temperature, and moisture levels .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm for H), and propargyl ether linkage (δ ~4.2 ppm for CH) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) groups validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 268.18 g/mol) and fragmentation patterns .

Q. What safety protocols should be implemented when handling this compound?

- PPE : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified N95 masks) in poorly ventilated areas .

- Ventilation : Handle under a fume hood to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving This compound under varying pH conditions?

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to minimize hydrolysis of the tert-butyl carbamate group.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Sonogashira couplings, monitoring progress via TLC or HPLC.

- Solvent Effects : Compare polar solvents (DMF, acetonitrile) with non-polar alternatives (toluene) to balance reactivity and solubility .

Q. What strategies resolve contradictory NOE (Nuclear Overhauser Effect) data in structural elucidation of derivatives?

- 2D NMR : Use NOESY or ROESY to distinguish spatial proximity of protons in stereoisomers.

- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and validate experimental data .

- X-ray Crystallography : If crystalline derivatives are obtained, SHELX-based refinement (e.g., SHELXL) provides unambiguous structural confirmation .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?

The bulky tert-butyl group reduces accessibility to the carbamate oxygen, slowing nucleophilic attack. Strategies to mitigate this include:

- Temperature Elevation : Increase reaction temperatures (e.g., 60–80°C) to overcome kinetic barriers.

- Microwave-Assisted Synthesis : Accelerate reaction rates via controlled dielectric heating .

- Protecting Group Alternatives : Compare with less sterically hindered groups (e.g., benzyl carbamates) to assess trade-offs in stability vs. reactivity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectroscopic results with multiple techniques (e.g., IR + NMR + MS) to resolve ambiguities.

- Stability Testing : Monitor compound degradation under stress conditions (heat, light, humidity) using accelerated stability studies (40°C/75% RH for 4 weeks) .

- Ecotoxicity Assessment : While data are limited, follow OECD guidelines for preliminary biodegradability and aquatic toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.